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Compound Name:
propargyl)

Cat. No.: B607998

In-Depth Technical Guide: Hydroxy-Amino-
bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-Amino-bis(PEG2-propargyl) is a heterotrifunctional polyethylene glycol (PEG) linker
molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its
unique branched structure, featuring a central amino group, a hydroxyl terminus, and two
propargyl groups, offers significant versatility for the synthesis of complex biomolecular
conjugates. This guide provides a comprehensive overview of its chemical properties,
applications, and relevant experimental methodologies.

This molecule is particularly valuable in the development of Proteolysis Targeting Chimeras
(PROTACS), where it can serve as a flexible linker to connect a target protein binder and an E3
ubiquitin ligase ligand. The propargyl groups are amenable to copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), a highly efficient and widely used "click chemistry" reaction, for
covalent ligation to azide-modified molecules. The hydroxyl group provides an additional site
for further derivatization, enabling the creation of more complex or multi-functional constructs.
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The key quantitative data for Hydroxy-Amino-bis(PEG2-propargyl) are summarized in the
table below for easy reference.

Property Value

Molecular Formula C16H27NO5

Molecular Weight 313.39 g/mol

CAS Number 2100306-77-0

Purity Typically 295%

Appearance Varies (often a solid or oil)
Solubility Soluble in DMSO, DMF, and water

Experimental Protocols

The following protocols outline generalized experimental procedures relevant to the application
of Hydroxy-Amino-bis(PEG2-propargyl) in the synthesis of PROTACSs. These protocols may
require optimization for specific target proteins and ligands.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

This protocol describes the sequential conjugation of an azide-functionalized E3 ligase ligand
and an azide-functionalized target protein binder to the bis-propargy! linker.

Materials:

Hydroxy-Amino-bis(PEG2-propargyl)

Azide-functionalized E3 ligase ligand

Azide-functionalized target protein binder (warhead)

Copper(ll) sulfate (CuSO4)

Sodium ascorbate
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Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA)

Solvents (e.g., DMSO, DMF, t-BuOH/H20)

Purification supplies (e.g., HPLC)
Procedure:
e First Click Reaction:

o Dissolve Hydroxy-Amino-bis(PEG2-propargyl) (1 equivalent) and the azide-
functionalized E3 ligase ligand (1 equivalent) in a suitable solvent such as a mixture of t-
BuOH and water.

o Add sodium ascorbate (0.5 equivalents) and copper(ll) sulfate (0.1 equivalents) to the
reaction mixture. TBTA can be added to stabilize the Cu(l) catalyst.

o Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
o Upon completion, purify the mono-conjugated product by preparative HPLC.

e Second Click Reaction:

[e]

Dissolve the purified mono-conjugated product (1 equivalent) and the azide-functionalized
target protein binder (1 equivalent) in a suitable solvent.

[e]

Repeat the addition of sodium ascorbate and copper(ll) sulfate as in the first step.

o

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

[¢]

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Note on the Hydroxyl Group: The terminal hydroxyl group on the linker can be protected prior to
the click reactions if it is not desired for further modification. Alternatively, it can be used for
subsequent conjugation after the PROTAC is formed.
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Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule. The
PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase,
forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for

degradation by the proteasome.
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PROTAC-Mediated Protein Degradation Pathway
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Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
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Experimental Workflow for PROTAC Synthesis

The logical workflow for synthesizing a PROTAC using a bis-propargyl linker is depicted below.
This involves the sequential attachment of two distinct azide-containing molecules.
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Experimental Workflow for PROTAC Synthesis
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Caption: A flowchart outlining the key steps in the synthesis of a PROTAC using a bis-propargyl
linker.

 To cite this document: BenchChem. ["Hydroxy-Amino-bis(PEG2-propargyl)" molecular weight
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607998#hydroxy-amino-bis-peg2-propargyl-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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